molecular formula C17H17N9O B2951797 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 2034279-85-9

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone

Cat. No.: B2951797
CAS No.: 2034279-85-9
M. Wt: 363.385
InChI Key: CAQKXJRIEFWFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H17N9O and its molecular weight is 363.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9O/c1-12-21-22-16-15(19-4-6-25(12)16)23-7-9-24(10-8-23)17(27)13-11-20-26-5-2-3-18-14(13)26/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQKXJRIEFWFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone represents a significant class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

1. Anticancer Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in cancer treatment. The specific compound of interest has demonstrated promising results in inhibiting tumor growth across various cancer cell lines.

Case Study: Anti-Tumor Activity

In a study evaluating the anti-tumor effects of [1,2,4]triazolo[4,3-a]pyrazine derivatives, one derivative exhibited remarkable activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were reported as follows:

Cell Line IC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Additionally, this compound demonstrated effective inhibition of c-Met kinase with an IC50 of 48 nM, indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .

The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. Studies using flow cytometry and Annexin V-FITC/PI staining have shown that the compound triggers apoptotic pathways leading to increased caspase activity and DNA fragmentation .

2. Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives are also noted for their antibacterial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

In vitro assays revealed that certain derivatives exhibited moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

3. Other Biological Activities

Beyond anticancer and antibacterial activities, triazolo[4,3-a]pyrazine derivatives have shown promise in various other biological applications:

  • Antidiabetic : Compounds from this class are being explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
  • Antifungal : Some derivatives demonstrate antifungal properties against pathogenic fungi.
  • Anti-inflammatory : Preliminary studies indicate potential anti-inflammatory effects that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the triazolopyrazine and pyrazolopyrimidine moieties in this compound?

  • The triazolopyrazine core can be synthesized via carbonyldiimidazole-mediated coupling of carboxylic acids with hydrazinopyrazinone derivatives under reflux in anhydrous DMFA (24 hours) . For the pyrazolopyrimidine unit, condensation reactions between aminopyrazoles and activated carbonyl intermediates (e.g., triethyl orthoacetate) are typical, followed by cyclization in diphenylether or similar high-boiling solvents . The piperazine linker is introduced via nucleophilic substitution, such as benzylation of a piperazinyl intermediate using benzyl chloride in dioxane under reflux (24–48 hours) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • 1H NMR confirms substituent patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 8.0–9.0 ppm) .
  • Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related triazolopyrazine analogs .

Q. What reaction conditions are essential for coupling the triazolopyrazine and pyrazolopyrimidine units?

  • Use anhydrous DMFA as a solvent at 100°C for 1 hour to activate carboxylic acids with carbonyldiimidazole . Subsequent coupling with hydrazinopyrazinone derivatives requires prolonged reflux (24 hours) to ensure cyclization . Strict moisture-free conditions are critical to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during piperazine linkage formation?

  • Excess alkylating agents : Use 1.3–1.5 equivalents of benzyl chloride to drive the reaction to completion .
  • Solvent selection : Anhydrous dioxane or DMFA enhances nucleophilicity of the piperazine nitrogen .
  • Purification : Recrystallization from DMFA/i-propanol mixtures improves purity and yield (e.g., 60–75% recovery) .

Q. How can researchers analyze and mitigate byproduct formation in the methanone linkage?

  • Analytical methods : Use HPLC with reference standards (e.g., impurities listed in ) to detect side products like unreacted intermediates or N-alkylated byproducts .
  • Mitigation strategies : Optimize stoichiometry (1:1 molar ratio of acid and amine components) and employ coupling agents like carbonyldiimidazole to minimize competing reactions .

Q. What computational approaches predict the biological activity of this compound?

  • Molecular docking : Model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using software like AutoDock Vina. This identifies binding affinity and guides structural modifications .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How do solvent polarity and reaction time influence cyclization efficiency?

  • High-polarity solvents (e.g., DMFA) stabilize charged intermediates, accelerating cyclization .
  • Extended reflux durations (24–48 hours) are necessary for low-reactivity substrates, as seen in triazolopyrazine syntheses . Contrastingly, diphenylether (low polarity) requires shorter times (3–8 hours) for pyrazolopyrimidine cyclization .

Q. What strategies resolve contradictions in reported reaction conditions (e.g., solvent choices)?

  • Substrate-specific optimization : DMFA is preferred for acid-sensitive intermediates, while dioxane suits thermally stable substrates .
  • Mechanistic analysis : Use TLC or LC-MS to monitor reaction progress and identify solvent-dependent side reactions (e.g., hydrolysis in aqueous conditions) .

Methodological Considerations

  • Recrystallization protocols : For pyrazolopyrimidine derivatives, use acetonitrile or methanol for high-purity crystals .
  • Troubleshooting low yields : Replace hygroscopic solvents (e.g., DMFA) with anhydrous alternatives or employ molecular sieves to scavenge moisture .
  • Scale-up challenges : Transition from batch reflux to flow chemistry for exothermic steps (e.g., benzylation) to improve safety and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.